molecular formula C14H17NO3S B7555317 3-[[2-(3-Methylphenyl)acetyl]amino]thiolane-3-carboxylic acid

3-[[2-(3-Methylphenyl)acetyl]amino]thiolane-3-carboxylic acid

Cat. No. B7555317
M. Wt: 279.36 g/mol
InChI Key: CWLINFTYAXRXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(3-Methylphenyl)acetyl]amino]thiolane-3-carboxylic acid, also known as MTAC, is a synthetic compound that has shown promising results in scientific research. It belongs to the class of thiolane-3-carboxylic acid derivatives, which have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

3-[[2-(3-Methylphenyl)acetyl]amino]thiolane-3-carboxylic acid has been studied for its potential therapeutic applications in various scientific research fields. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. 3-[[2-(3-Methylphenyl)acetyl]amino]thiolane-3-carboxylic acid has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 3-[[2-(3-Methylphenyl)acetyl]amino]thiolane-3-carboxylic acid has been studied for its potential neuroprotective effects, as it has been found to protect neurons from oxidative stress and apoptosis.

Mechanism of Action

3-[[2-(3-Methylphenyl)acetyl]amino]thiolane-3-carboxylic acid exerts its effects by inhibiting various enzymes and signaling pathways in the body. It has been found to inhibit the activity of histone deacetylases, which play a role in gene expression and cell growth. 3-[[2-(3-Methylphenyl)acetyl]amino]thiolane-3-carboxylic acid also inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer. In addition, 3-[[2-(3-Methylphenyl)acetyl]amino]thiolane-3-carboxylic acid has been found to activate the Nrf2 signaling pathway, which is involved in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
3-[[2-(3-Methylphenyl)acetyl]amino]thiolane-3-carboxylic acid has been found to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, which are involved in many diseases. 3-[[2-(3-Methylphenyl)acetyl]amino]thiolane-3-carboxylic acid has also been found to modulate the immune system and improve mitochondrial function. In addition, 3-[[2-(3-Methylphenyl)acetyl]amino]thiolane-3-carboxylic acid has been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

3-[[2-(3-Methylphenyl)acetyl]amino]thiolane-3-carboxylic acid has several advantages for lab experiments. It is a synthetic compound, which allows for easy production and purification. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to using 3-[[2-(3-Methylphenyl)acetyl]amino]thiolane-3-carboxylic acid in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its effects. In addition, its toxicity and bioavailability need to be further evaluated.

Future Directions

There are several future directions for research on 3-[[2-(3-Methylphenyl)acetyl]amino]thiolane-3-carboxylic acid. One area of research could focus on its potential therapeutic applications in cancer, inflammation, and neurological disorders. Further studies are needed to determine the optimal dosage and administration of 3-[[2-(3-Methylphenyl)acetyl]amino]thiolane-3-carboxylic acid for these conditions. In addition, the mechanism of action of 3-[[2-(3-Methylphenyl)acetyl]amino]thiolane-3-carboxylic acid needs to be further elucidated to fully understand its effects. Future research could also focus on developing new derivatives of 3-[[2-(3-Methylphenyl)acetyl]amino]thiolane-3-carboxylic acid with improved bioavailability and efficacy.

Synthesis Methods

3-[[2-(3-Methylphenyl)acetyl]amino]thiolane-3-carboxylic acid can be synthesized using a multistep process, which involves the reaction of 3-methylbenzoyl chloride with thiolane-3-carboxylic acid to form 3-methylphenylthiolane-3-carboxylic acid. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to obtain 3-methylphenylthiolane-3-carboxylic acid N,N-dimethylformamide dimethyl acetal. Finally, the acetal group is removed using hydrochloric acid to yield 3-[[2-(3-Methylphenyl)acetyl]amino]thiolane-3-carboxylic acid.

properties

IUPAC Name

3-[[2-(3-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-10-3-2-4-11(7-10)8-12(16)15-14(13(17)18)5-6-19-9-14/h2-4,7H,5-6,8-9H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLINFTYAXRXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2(CCSC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[2-(3-Methylphenyl)acetyl]amino]thiolane-3-carboxylic acid

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